14-Deoxomyriocin

Description

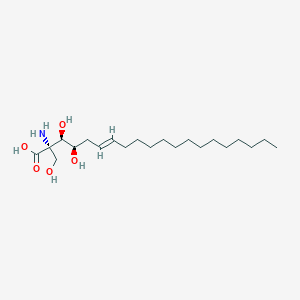

14-Deoxomyriocin is a structural analog of myriocin (ISP-1), a sphingoid base-derived fungal metabolite first isolated from Isaria sinclairii. It is characterized by the absence of a hydroxyl group at the C14 position compared to myriocin, resulting in the chemical structure (2S,3R,4R)-(E)-2-amino-3,4-dihydroxy-2-hydroxymethyleicos-6-enoic acid . This modification was engineered to explore structure-activity relationships (SAR) in immunosuppressive sphingolipid analogs. This compound exhibits potent immunosuppressive activity by inhibiting serine palmitoyltransferase (SPT), a key enzyme in sphingolipid biosynthesis . Preclinical studies highlight its efficacy in suppressing T-cell proliferation and mixed lymphocyte reactions (MLR) at nanomolar concentrations, albeit with reduced potency compared to myriocin .

Properties

Molecular Formula |

C21H41NO5 |

|---|---|

Molecular Weight |

387.6 g/mol |

IUPAC Name |

(E,2S,3R,4R)-2-amino-3,4-dihydroxy-2-(hydroxymethyl)icos-6-enoic acid |

InChI |

InChI=1S/C21H41NO5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18(24)19(25)21(22,17-23)20(26)27/h14-15,18-19,23-25H,2-13,16-17,22H2,1H3,(H,26,27)/b15-14+/t18-,19+,21+/m1/s1 |

InChI Key |

IRBUWHNHRNBYPA-QRPXNZHTSA-N |

Isomeric SMILES |

CCCCCCCCCCCCC/C=C/C[C@H]([C@@H]([C@@](CO)(C(=O)O)N)O)O |

Canonical SMILES |

CCCCCCCCCCCCCC=CCC(C(C(CO)(C(=O)O)N)O)O |

Synonyms |

(2S,3R,4R)-(E)-2-amino-3,4-dihydroxy-2-hydroxymethyleicos-6-enoic acid 14-deoxomyriocin |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The immunosuppressive activity of 14-Deoxomyriocin is contextualized against its parent compound (myriocin) and other synthetic derivatives. Key analogs include:

Key Findings

Positional Hydroxyl Groups :

- The C3 and C4 hydroxyl groups are critical for SPT inhibition. Removal of the C14 hydroxyl (as in this compound) reduces potency 12.5-fold compared to myriocin but retains significant activity, suggesting C14 is less critical than C3/C4 .

- Epimerization at C2 (2-epi-myriocin) drastically weakens activity, highlighting the stereochemical necessity of the 2S configuration .

Alkyl Chain and Double Bond Geometry: The E configuration of the C6-C7 double bond in this compound optimizes membrane integration and SPT binding. The Z isomer (Z-14-Deoxomyriocin) shows 10-fold lower activity due to steric hindrance . Shortening the alkyl chain (nor-deoxomyriocins) reduces hydrophobicity, impairing cellular uptake and target engagement .

Therapeutic Potential: this compound’s reduced cytotoxicity compared to myriocin makes it a safer candidate for in vivo applications, though its lower potency limits clinical translation . Myriocin derivatives inspired the development of FTY720 (fingolimod), a clinically approved multiple sclerosis drug, underscoring the pharmacological relevance of this compound class .

Research Implications and Limitations

- Optimal activity requires a balance of stereochemistry, chain length, and hydrophobicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.